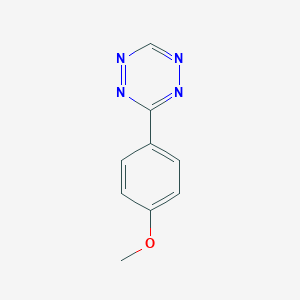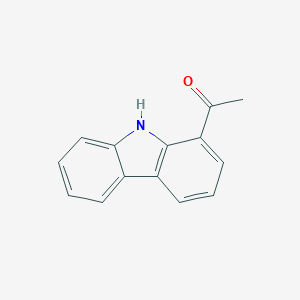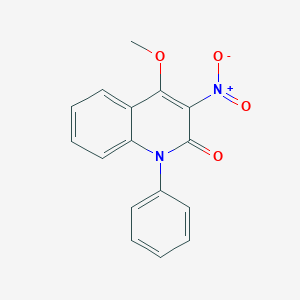
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine, also known as MPTZ, is a heterocyclic compound that contains four nitrogen atoms in its tetrazine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research. MPTZ is known for its unique properties, such as its high stability, low toxicity, and ability to undergo rapid electron transfer reactions. These properties make MPTZ an attractive candidate for various research applications, particularly in the field of photochemistry.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine involves its ability to undergo rapid electron transfer reactions with ROS. When 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine reacts with ROS, it undergoes a change in its absorption spectrum, which can be detected using UV-Vis spectroscopy. This property of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine allows it to act as a sensitive probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has low toxicity and does not exhibit any significant biochemical or physiological effects in biological systems. This property makes 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine an attractive candidate for various research applications, particularly in the field of photochemistry.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine in lab experiments is its high stability and low toxicity. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is that it requires UV-Vis spectroscopy for detection, which may not be available in all research labs.
Future Directions
There are several future directions for the use of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine in scientific research. One potential application is in the development of new therapies for diseases that involve ROS, such as cancer and inflammation. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine could be used as a tool for identifying new targets for drug development and for evaluating the efficacy of new therapies. Another potential application is in the development of new sensors for the detection of ROS in biological systems. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine could be incorporated into various sensor platforms to enable real-time monitoring of ROS levels in vivo. Overall, the unique properties of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine make it a promising candidate for various research applications, and further studies are needed to fully explore its potential.
Synthesis Methods
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylhydrazine with 3,4-dinitrobenzaldehyde, followed by the reduction of the resulting hydrazone with sodium dithionite. Another method involves the reaction of 4-methoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding imine, which is then reduced with sodium dithionite to yield 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in scientific research. One of the primary uses of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is as a photochemical probe for the detection of reactive oxygen species (ROS) in biological systems. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine can undergo rapid electron transfer reactions with ROS, resulting in a change in its absorption spectrum that can be easily detected using UV-Vis spectroscopy. This property of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has been utilized in various studies to investigate the role of ROS in various biological processes, such as inflammation, cancer, and aging.
properties
CAS RN |
56107-91-6 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine |
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4O/c1-14-8-4-2-7(3-5-8)9-12-10-6-11-13-9/h2-6H,1H3 |
InChI Key |
AFBJTTXQSHVNCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)





![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)






![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)